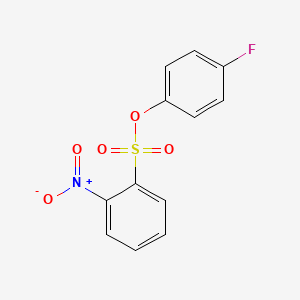

(4-fluorophenyl) 2-nitrobenzenesulfonate

Description

(4-Fluorophenyl) 2-nitrobenzenesulfonate is a sulfonate ester characterized by a 4-fluorophenyl group attached to a 2-nitrobenzenesulfonyl moiety. This compound belongs to a class of sulfonate esters widely studied for their utility in organic synthesis, particularly as electrophilic agents or protecting groups. The electron-withdrawing nitro group at the 2-position of the benzene ring enhances the sulfonate’s reactivity, while the fluorine substituent on the aryl group influences its electronic and steric properties.

Properties

IUPAC Name |

(4-fluorophenyl) 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSSMWLGAJUTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl) 2-nitrobenzenesulfonate typically involves the reaction of 4-fluoronitrobenzene with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction conditions include maintaining a controlled temperature and constant stirring to ensure complete reaction and high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the fluorophenyl group can be substituted by other nucleophiles, such as phenoxide, to form different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phenoxide ions, and the reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Hydrogen gas and catalysts such as palladium on carbon are commonly used for the reduction of the nitro group.

Major Products Formed:

Substitution Reactions: Products include various substituted phenyl derivatives.

Reduction Reactions: The major product is 4-fluoroaniline, which can be further utilized in the synthesis of other compounds.

Scientific Research Applications

Synthetic Chemistry Applications

(4-Fluorophenyl) 2-nitrobenzenesulfonate serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, which are fundamental in organic synthesis.

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution due to the presence of the sulfonate group, which is a good leaving group. This property enables the formation of various derivatives by reacting with nucleophiles such as amines or alcohols.

Example Reaction: This reaction pathway is essential for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential as a building block in drug development.

Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this sulfonate have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study:

A study demonstrated that sulfonamide derivatives synthesized from this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for new antibiotics .

Cancer Research

The compound's derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications to the nitro group can enhance cytotoxicity against cancer cell lines.

Case Study:

A series of synthesized compounds based on this compound were evaluated for their effects on cancer cell proliferation, with some showing IC50 values in the low micromolar range against specific cancer types .

Materials Science Applications

In materials science, this compound is utilized in the development of advanced materials due to its unique chemical properties.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Addition of this compound | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyurethane | Yes | 210 | 50 |

| Polystyrene | Yes | 180 | 45 |

| Polyvinyl Chloride | No | 160 | 40 |

Mechanism of Action

The mechanism of action of (4-fluorophenyl) 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenyl group can participate in various binding interactions, enhancing the compound’s affinity for its targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

However, fluorine’s smaller atomic radius compared to chlorine may reduce steric hindrance, allowing for more efficient nucleophilic substitution reactions.

Table 1: Substituent Influence on Sulfonate Reactivity

| Compound | Substituent (X) | Hammett σₚ Value (X) | Relative Reaction Rate (vs. X = H) |

|---|---|---|---|

| (4-Fluorophenyl) sulfonate | F | +0.06 | 1.8x (estimated) |

| (4-Chlorophenyl) sulfonate | Cl | +0.23 | 2.5x |

| (Phenyl) sulfonate (reference) | H | 0.00 | 1.0x |

Crystallographic and Conformational Features

Isostructural analogs, such as the fluorophenyl-containing thiazole derivatives described in , exhibit planar molecular conformations with perpendicular orientations of fluorophenyl groups. While direct crystallographic data for (4-fluorophenyl) 2-nitrobenzenesulfonate is unavailable, similar compounds crystallize in triclinic systems (space group P 1) with two independent molecules per asymmetric unit. The nitro group’s planarity in such systems likely contributes to π-stacking interactions, whereas fluorine’s electronegativity may enhance dipole-dipole interactions .

Table 2: Crystallographic Parameters of Fluorophenyl Derivatives

| Compound | Space Group | Molecules/Asymmetric Unit | Key Conformational Feature |

|---|---|---|---|

| Thiazole-fluorophenyl analog | P 1 | 2 | Planar core; fluorophenyl ⊥ to plane |

| Hypothetical sulfonate | P 1 (predicted) | 1 (predicted) | Nitro group coplanar with benzene ring |

Table 3: Stability Comparison

| Compound | Hydrolysis Half-Life (pH 7, 25°C) | Thermal Decomposition (°C) |

|---|---|---|

| (4-Fluorophenyl) sulfonate | ~48 hours (estimated) | 180–200 (predicted) |

| (Phenyl) 4-methylsulfonate | >1 week | 220–240 |

Biological Activity

The compound (4-fluorophenyl) 2-nitrobenzenesulfonate is a sulfonate derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound consists of a fluorinated phenyl group attached to a nitrobenzenesulfonate moiety. Its structural formula can be represented as follows:

Pharmacological Activity

-

Anticancer Activity :

- Recent studies have highlighted the compound's ability to inhibit tumor cell proliferation. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cell survival and proliferation .

- In vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MDA-MB-468) and leukemia (MV-4-11) cell lines, with IC50 values in the low micromolar range .

-

Mechanisms of Action :

- The compound is thought to exert its effects through the inhibition of specific protein targets involved in cancer progression, such as PRMT5, which plays a role in regulating gene expression related to cell growth and differentiation .

- Additionally, it may influence the phosphorylation states of proteins involved in the JAK-STAT signaling pathway, crucial for mediating responses to cytokines associated with inflammation and cancer .

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, correlating with elevated levels of cleaved caspase-3, a marker for apoptosis .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using standard strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential as a lead compound for antibiotic development .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (4-fluorophenyl) 2-nitrobenzenesulfonate with high purity?

- Methodological Answer : The compound is typically synthesized via sulfonation or sulfonyl chloride intermediates. For example, reacting 4-fluorophenol with 2-nitrobenzenesulfonyl chloride under anhydrous conditions in dichloromethane, with a base like pyridine to scavenge HCl. Purification via recrystallization (e.g., using acetone or ethanol) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Monitoring by HPLC or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) confirms reaction progress .

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : NMR (δ ~ -110 ppm for fluorophenyl) and NMR (aromatic protons at δ 7.2–8.3 ppm) confirm substituent positions.

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL for refinement) resolves bond lengths and angles, critical for distinguishing regioisomers. For example, the nitro group at the 2-position creates distinct torsion angles compared to 4-nitro analogs .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the sulfonation efficiency of 4-fluorophenol with 2-nitrobenzenesulfonyl chloride?

- Methodological Answer : Kinetic studies under varying conditions (e.g., DMF vs. dichloromethane, 0–40°C) reveal that polar aprotic solvents accelerate sulfonation but may increase side reactions (e.g., hydrolysis of sulfonyl chloride). Arrhenius plots derived from time-resolved NMR data can quantify activation energy. Contradictions in yield data often stem from competing hydrolysis pathways; optimizing anhydrous conditions and stoichiometric base (e.g., 1.2 eq. pyridine) mitigates this .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to evaluate leaving-group ability. The electron-withdrawing nitro group at the 2-position lowers the LUMO energy of the sulfonate ester, enhancing susceptibility to nucleophilic attack. Compare with 4-nitro analogs to explain regioselectivity discrepancies in alkylation reactions .

Q. How can QSAR models guide the design of derivatives for biological activity studies?

- Methodological Answer : Build a QSAR model using descriptors like logP, molar refractivity, and Hammett σ constants. For example, derivatives with electron-donating groups on the fluorophenyl ring may improve binding to targets like Polo-like kinases (Plk1), as seen in analogous 2-(4-fluorophenyl) imidazol-5-ones. Validate via molecular docking (AutoDock Vina) against Plk1 (PDB: 2OU7), prioritizing compounds with ΔG < -9 kcal/mol .

Q. What analytical approaches resolve contradictions in stability data under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring identify degradation products (e.g., hydrolysis to 2-nitrobenzenesulfonic acid). Kinetic modeling (first-order decay) quantifies half-life differences. Contradictions arise from residual moisture in samples; Karl Fischer titration ensures anhydrous storage conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual impurities. Use DSC (melting point ~105–112°C) and PXRD to identify crystalline phases. Solubility studies in buffered solutions (pH 1–10) reveal pH-dependent behavior due to the nitro group’s ionization. Forced degradation studies (e.g., UV exposure) assess photostability, which impacts solubility profiles .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation. Store at 2–8°C in airtight, light-resistant containers to prevent nitro group decomposition. Spill management requires neutralization with sodium bicarbonate and disposal as hazardous waste per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.